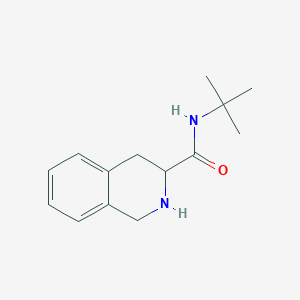

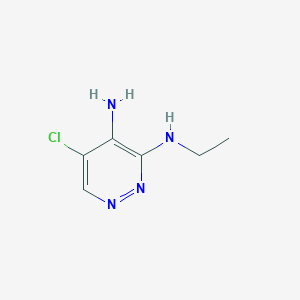

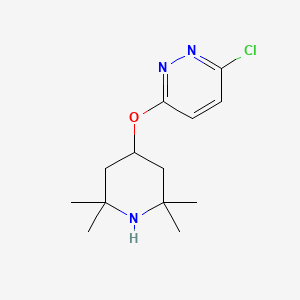

![molecular formula C14H11ClN2O B6360909 8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one CAS No. 1551407-49-8](/img/structure/B6360909.png)

8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one

説明

科学的研究の応用

Reactivity and Synthesis Applications

Palladium-Catalyzed Coupling Reactions : 8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one has been utilized in various Pd(0) coupling reactions. It shows significant reactivity, making it suitable for the synthesis of different substituted benzo[c][2,7]naphthyridines. This reactivity is exploited in aroylation reactions with arenecarbaldehydes, highlighting its versatility in organic synthesis (Duvey et al., 2001).

Synthesis of Acronycine Isosters : This compound plays a critical role in the synthesis of acronycine isosters. Its condensation with various agents leads to the formation of different isomers, which are crucial for medicinal chemistry applications (Reisch et al., 1983).

Synthesis of Substituted Naphthyridine Derivatives : The synthesis of various substituted naphthyridine derivatives, such as 3-aryl-1,8-naphthyridines, involves the use of this compound. This highlights its utility in creating biologically active compounds (Ravi et al., 2018).

Structural and Chemical Characterization

NMR Spectra Assignments : The compound's NMR spectra have been thoroughly investigated, providing valuable insights into its structural characterization. This is vital for understanding its chemical properties and reactivity (Afloroaei & Vlassa, 2004).

Crystallography and Supramolecular Structure : The compound's derivatives have been structurally characterized through crystallography, revealing intricate details about their molecular and supramolecular structure. This is crucial for understanding their potential applications in various fields, including materials science and pharmaceuticals (Jin et al., 2009).

Catalytic and Synthetic Applications

Transition-Metal Complex Formation : This compound can form complexes with various transition metals, demonstrating its potential as a ligand in organometallic chemistry. These complexes have been explored for their catalytic activities, which could have significant implications in synthetic chemistry (Liu et al., 2013).

Cycloaddition Reactions : It is involved in cycloaddition reactions, a fundamental process in organic synthesis. Understanding these reactions opens up possibilities for creating complex organic molecules and polymers (Bachowska, 1995).

One-Pot Synthesis Methods : The compound is used in one-pot synthesis methods, showcasing its role in efficient and streamlined chemical synthesis processes. This is particularly relevant in the pharmaceutical industry, where such methods can lead to more cost-effective drug production (Kumar et al., 2017).

特性

IUPAC Name |

8-chloro-4,6-dimethylbenzo[c][2,7]naphthyridin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c1-8-13-11(5-6-16-8)10-4-3-9(15)7-12(10)17(2)14(13)18/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOXVXZBVRJYMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C(=O)N(C3=C2C=CC(=C3)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

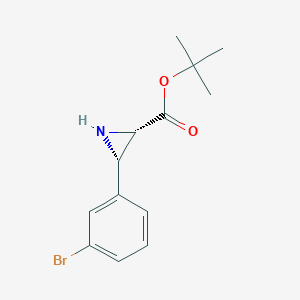

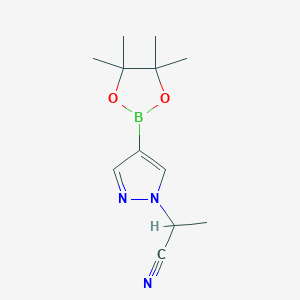

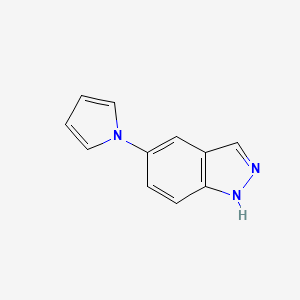

![(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360840.png)

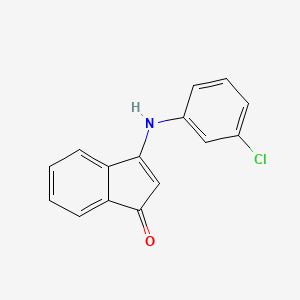

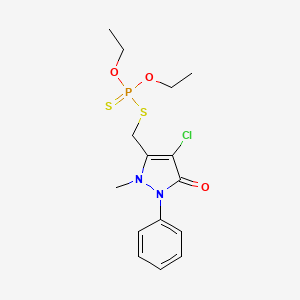

![4-Bromo-[1,5]naphthyridine dihydrobromide](/img/structure/B6360850.png)

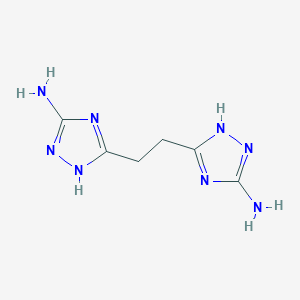

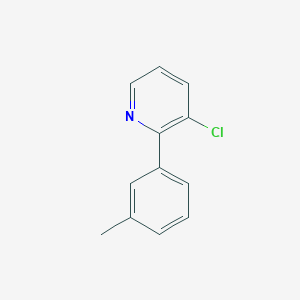

![cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B6360903.png)

![2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane](/img/structure/B6360915.png)